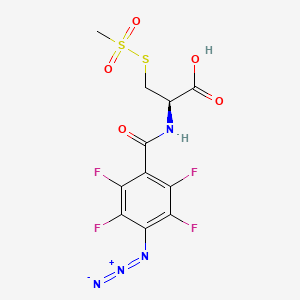

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate

Übersicht

Beschreibung

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate is a specialized chemical compound used primarily in proteomics research. It is known for its trifunctional, photo, and thiol-reactive properties, making it a valuable tool in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate typically involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with L-cysteine under specific conditions. The reaction is carried out in the presence of methanethiosulfonate, which acts as a sulfonating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in cleanroom environments to maintain its integrity and prevent contamination .

Analyse Chemischer Reaktionen

Types of Reactions

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido and methanethiosulfonate groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate is widely used in scientific research, particularly in:

Chemistry: It is used as a reagent in various chemical synthesis and modification reactions.

Biology: The compound is employed in proteomics for labeling and identifying proteins.

Industry: The compound is used in the production of specialized chemicals and materials.

Wirkmechanismus

The compound exerts its effects through its reactive azido and methanethiosulfonate groups. The azido group can undergo photolysis to form reactive nitrene intermediates, which can then react with various biomolecules. The methanethiosulfonate group is reactive towards thiol groups, allowing for specific labeling and modification of proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar in structure but lacks the L-cysteine and methanethiosulfonate groups.

2,3,5,6-Tetrafluoro-4-azidobenzoic Acid: Another similar compound with slight structural differences.

Uniqueness

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate is unique due to its trifunctional nature, combining photo-reactivity, thiol-reactivity, and fluorinated aromatic properties. This makes it highly versatile for various scientific applications .

Biologische Aktivität

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine methanethiosulfonate (often referred to as "compound 1") is a specialized chemical compound that has garnered attention in biochemical research due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, providing insights from various studies and highlighting its relevance in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Azido Group : A nitrogen functional group that can participate in click chemistry, facilitating the formation of covalent bonds with various biomolecules.

- Tetrafluorobenzamido Moiety : The presence of fluorine atoms enhances the compound's stability and lipophilicity, which may affect its biological interactions.

- Methanethiosulfonate : This group is known for forming disulfide bonds, which are crucial in protein folding and stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈F₄N₂O₃S |

| Molecular Weight | 360.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Stability | Stable under inert conditions |

Case Study: Antibacterial Efficacy

In a comparative study involving structurally similar azide compounds:

- Compound A (an azide derivative) exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

- Compound B , another azide variant, showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 16 µg/mL.

These findings suggest that this compound may also possess similar antibacterial properties pending further investigation.

Anticancer Potential

The methanethiosulfonate group is known for its role in targeting cysteine residues in proteins through disulfide bond formation. This mechanism is particularly relevant in cancer therapy where:

- Targeting redox-sensitive proteins can induce apoptosis in cancer cells.

- Compounds that modify thiol groups are being explored as potential anticancer agents.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Potential activity against E. coli and MRSA |

| Anticancer | Possible induction of apoptosis via thiol modification |

| Enzyme Inhibition | May inhibit cysteine-dependent enzymes |

Eigenschaften

IUPAC Name |

(2R)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4N4O5S2/c1-26(23,24)25-2-3(11(21)22)17-10(20)4-5(12)7(14)9(18-19-16)8(15)6(4)13/h3H,2H2,1H3,(H,17,20)(H,21,22)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNQPHWGTXGNNV-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652444 | |

| Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352000-06-7 | |

| Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.